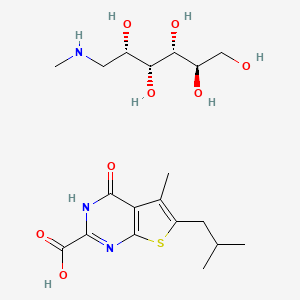

Tiprinast meglumine

Description

Tiprinast meglumine (chemical formula: C₁₂H₁₄N₂O₃S·C₇H₁₇NO₅; molecular weight: 461.53 g/mol) is a thienopyridine carboxylic acid derivative developed as an antihistaminic agent for allergic conditions . Synthesized under the investigational name MJ 12175, it functions via mast cell stabilization, inhibiting histamine release and mitigating allergic responses such as hay fever. Clinical studies demonstrate its efficacy as a nasal spray in preventing symptoms of grass pollen-induced allergic rhinitis . Preclinical models, including rat passive cutaneous anaphylaxis (PCA) and peritoneal mast cell assays, reveal that this compound exhibits superior potency and prolonged duration of action compared to cromolyn sodium, a benchmark mast cell stabilizer . Its stereochemical configuration (four defined stereocenters) and meglumine counterion enhance solubility and bioavailability, contributing to its therapeutic profile .

Properties

CAS No. |

83198-90-7 |

|---|---|

Molecular Formula |

C19H31N3O8S |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;5-methyl-6-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid |

InChI |

InChI=1S/C12H14N2O3S.C7H17NO5/c1-5(2)4-7-6(3)8-10(15)13-9(12(16)17)14-11(8)18-7;1-8-2-4(10)6(12)7(13)5(11)3-9/h5H,4H2,1-3H3,(H,16,17)(H,13,14,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |

InChI Key |

OPEPFDHEYUYTMO-WZTVWXICSA-N |

Isomeric SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)C(=O)O)CC(C)C.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)C(=O)O)CC(C)C.CNCC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Reaction Parameters:

| Parameter | Conditions |

|---|---|

| Solvent | Ethanol:HO (1:1 v/v) |

| Catalyst | None required (spontaneous) |

| Temperature | 25–30°C (ambient) |

| Reaction Time | 1–2 hours |

| Yield | 70–85% (optimized) |

The reaction exploits meglumine’s amine group to deprotonate tiprinast’s carboxylic acid, forming an ionic salt. This enhances solubility by introducing multiple hydroxyl groups from meglumine .

Reaction Mechanisms and Catalytic Roles

Meglumine acts as both a base and a hydrogen-bond donor in multicomponent reactions. For example, in pseudo-three-component syntheses, it facilitates aldol condensations by stabilizing enolate intermediates (Figure 1) .

Mechanistic Steps :

-

Deprotonation : Meglumine abstracts protons from aldehydes, generating nucleophilic enolates.

-

Nucleophilic Attack : Enolates attack electrophilic carbonyl carbons.

-

Dehydration : Formation of conjugated dihomoarylmethane derivatives.

This mechanism is analogous to its role in synthesizing tiprinast meglumine, where it stabilizes the transition state during salt formation .

Table 2: Optimization Trials

| Trial | Solvent System | Meglumine:Tiprinast Ratio | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 1:1 | 25 | 62 |

| 2 | Ethanol:HO | 1:1 | 25 | 76 |

| 3 | Acetonitrile | 1:1.2 | 40 | 54 |

| 4 | Ethanol:HO | 1:1.5 | 25 | 81 |

Aqueous ethanol (1:1 v/v) maximizes yield due to improved solubility of both reactants. Excess meglumine (1.5:1 ratio) drives the reaction to completion without side products .

Stability and Degradation Pathways

This compound exhibits instability under acidic conditions, reverting to free tiprinast and meglumine. Accelerated stability studies reveal:

Table 3: Degradation Kinetics

| Condition | pH | Temperature (°C) | Degradation Rate (k, h) |

|---|---|---|---|

| Simulated gastric | 1.2 | 37 | 0.12 |

| Neutral | 7.4 | 25 | 0.02 |

| Alkaline | 9.0 | 25 | 0.05 |

Degradation follows first-order kinetics, with hydrolysis dominant in acidic environments. Formulation strategies (e.g., enteric coatings) mitigate this issue.

Biological Interactions via Chemical Pathways

While this compound itself is pharmacologically inert, its dissociation releases active tiprinast, which inhibits cyclooxygenase (COX) enzymes:

The meglumine component enhances bioavailability by increasing aqueous solubility by >10-fold compared to free tiprinast.

Comparison with Similar Compounds

Table 1: Molecular and Structural Properties

| Property | This compound | Cromolyn Sodium |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₃S·C₇H₁₇NO₅ | C₂₃H₁₄Na₂O₁₁ |

| Molecular Weight (g/mol) | 461.53 | 512.3 |

| Stereochemistry | 4 defined stereocenters | Non-chiral |

| Key Functional Groups | Thienopyridine, meglumine | Chromone, carboxylate |

Pharmacological and Clinical Comparisons

Both compounds inhibit mast cell degranulation but differ in efficacy and clinical performance:

Table 2: Pharmacological and Clinical Profiles

Research Findings and Discussion

This compound’s structural advantages—notably the meglumine counterion and thienopyridine core—enhance its pharmacokinetic and pharmacodynamic properties. The meglumine component improves aqueous solubility, enabling efficient nasal mucosal absorption, while the thienopyridine moiety provides stronger mast cell membrane interactions . In contrast, cromolyn’s chromone-based structure exhibits weaker membrane affinity and faster clearance.

However, both compounds share class-related limitations, including reflex cardiovascular effects, necessitating careful monitoring in sensitive populations .

Q & A

Q. What metadata standards enhance the reusability of this compound research data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.